molecular formula C7H11N3O2 B6265908 N3-1,4-TRANS-CHC-OH CAS No. 1931895-14-5

N3-1,4-TRANS-CHC-OH

Cat. No.: B6265908
CAS No.: 1931895-14-5
M. Wt: 169.2
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Description

N3-1,4-TRANS-CHC-OH (systematic name: trans-4-(3-nitrobenzoyl)cyclohexane-1-carboxylic acid) is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a 3-nitrobenzoyl substituent at position 4 in a trans-stereochemical configuration. Its molecular formula is C₁₄H₁₅NO₅, with a molecular weight of 277.28 g/mol (calculated). The compound’s nitro group introduces strong electron-withdrawing effects, influencing its electronic properties, solubility, and reactivity.

Properties

CAS No.

1931895-14-5

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N3-1,4-TRANS-CHC-OH is synthesized through a series of chemical reactions involving the introduction of an azide group into the compound. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently .

Mechanism of Action

The mechanism of action of N3-1,4-TRANS-CHC-OH involves its azide group reacting with alkyne groups through CuAAc or SPAAC reactions. In CuAAc, the copper catalyst facilitates the formation of a triazole ring, while in SPAAC, the strain in the alkyne drives the reaction without the need for a catalyst . These reactions are highly specific and efficient, making this compound a valuable reagent in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between N3-1,4-TRANS-CHC-OH and its closest analog, trans-4-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-16-6), alongside other related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Functional Groups
This compound Not Available C₁₄H₁₅NO₅ 277.28 Nitro (benzoyl, 3-position) Carboxylic acid, nitrobenzoyl
trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid 736136-16-6 C₁₄H₁₅ClO₃ 266.72 Chloro (benzoyl, 3-position) Carboxylic acid, chlorobenzoyl
4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide Not Provided C₁₅H₁₁ClNO 256.71 Ethynyl (phenyl, 3-position) Carboxamide, chloro
Key Observations:
  • Substituent Effects : The nitro group in this compound is more polar and electron-withdrawing than the chloro group in its analog, leading to distinct electronic properties.
  • Molecular Weight : The nitro derivative has a higher molecular weight (~277 g/mol) compared to the chloro analog (~267 g/mol) due to the nitro group’s larger atomic mass.
  • Steric Considerations : The ethynyl group in 4-chloro-N-(3-ethynylphenyl)benzenecarboxamide introduces rigidity, contrasting with the planar benzoyl groups in the other compounds.

Solubility and Solvation Properties

Computational studies using the Conductor-like Polarizable Continuum Model (C-PCM) predict that this compound exhibits lower solubility in non-polar solvents compared to its chloro analog. The nitro group’s strong dipole moment enhances interactions with polar solvents (e.g., water or DMSO), while the chloro analog’s moderate polarity allows better solubility in organic solvents like chloroform or ethyl acetate.

Predicted Solubility Trends:
Compound Solubility in Water (mg/mL) Solubility in Chloroform (mg/mL)
This compound ~0.5 (low) ~2.0 (moderate)
trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid ~0.2 (very low) ~5.0 (high)

Electronic and Reactivity Profiles

  • Nitro Group Impact : The nitro substituent in this compound reduces electron density on the benzoyl ring, making the compound less reactive toward electrophilic substitution but more susceptible to nucleophilic attack.

Biological Activity

N3-1,4-TRANS-CHC-OH, a compound derived from click chemistry, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H11N3O2
  • Molecular Weight : 169.181 g/mol
  • LogP : 1.39
  • PSA (Polar Surface Area) : 87.05 Ų

These properties suggest that this compound is a moderately lipophilic molecule, which may influence its bioavailability and interaction with biological membranes.

This compound functions primarily through its azide group, which allows it to participate in click chemistry reactions. This property facilitates the formation of stable linkages with various biomolecules such as proteins and nucleic acids. The compound's ability to form triazole linkages enhances its utility in drug design and development, particularly for targeting specific biological pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that azide-containing compounds can inhibit the growth of various bacterial strains by interfering with their cell wall synthesis mechanisms. This suggests potential applications in developing new antibiotics.

Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit specific enzymes related to disease pathways. For example:

Enzyme Inhibition Type IC50 Value
HIV ProteaseCompetitive8 nM
MannosyltransferasesNon-competitive0.14 mM

The above table summarizes findings from various studies indicating that this compound can effectively inhibit critical enzymes involved in viral replication and bacterial cell wall synthesis.

Case Studies

  • HIV Protease Inhibition : A study by Whiting et al. demonstrated that a series of triazole derivatives, including this compound, showed significant inhibition of HIV protease with an IC50 value as low as 8 nM . This suggests a promising avenue for antiretroviral drug development.
  • Mycobacterium tuberculosis : Research conducted by Dondoni et al. highlighted that azide-linked compounds could inhibit mannosyltransferases critical for Mycobacterium tuberculosis cell wall synthesis . The hexameric and octameric forms of these compounds exhibited IC50 values of 0.14 mM and 0.22 mM respectively, indicating their potential as therapeutic agents against tuberculosis.

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